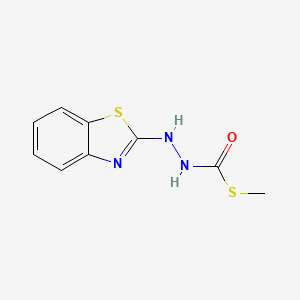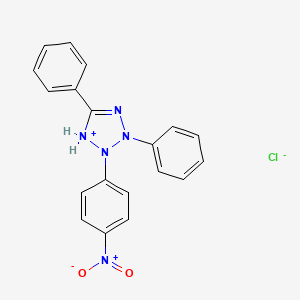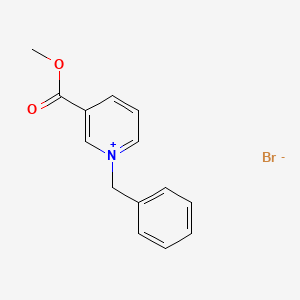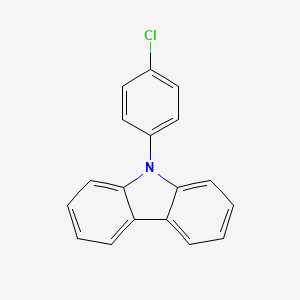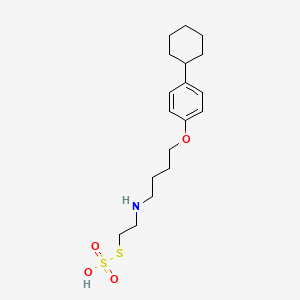
Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) is a complex organic compound with a unique structure that combines elements of ethanethiol and phenoxybutylamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) involves multiple steps The initial step typically includes the preparation of the phenoxybutylamine derivative
Preparation of Phenoxybutylamine Derivative: This step involves the reaction of p-cyclohexylphenol with butylamine under controlled conditions to form the phenoxybutylamine derivative.
Introduction of Ethanethiol Group: The phenoxybutylamine derivative is then reacted with ethanethiol in the presence of a suitable catalyst to introduce the ethanethiol group.
Sulfation: The final step involves the sulfation of the compound using a sulfating agent such as sulfur trioxide or chlorosulfonic acid to form the hydrogen sulfate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form simpler thiol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen phosphate (ester)
- Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen carbonate (ester)
Uniqueness
Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the hydrogen sulfate ester group enhances its solubility and reactivity compared to similar compounds with different ester groups.
Propriétés
Numéro CAS |
21220-77-9 |
|---|---|
Formule moléculaire |
C18H29NO4S2 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
1-cyclohexyl-4-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C18H29NO4S2/c20-25(21,22)24-15-13-19-12-4-5-14-23-18-10-8-17(9-11-18)16-6-2-1-3-7-16/h8-11,16,19H,1-7,12-15H2,(H,20,21,22) |
Clé InChI |
JJQPAXLGQXCSHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)OCCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


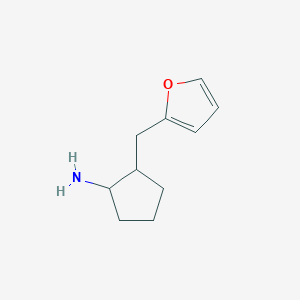
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)




